![molecular formula C9H12O2 B14608412 (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione CAS No. 60582-66-3](/img/structure/B14608412.png)
(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,8S)-Bicyclo[610]nonane-2,7-dione is a bicyclic organic compound characterized by its unique structure, which includes a fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione typically involves the use of cyclization reactions. One common method includes the intramolecular cyclization of suitable precursors under specific conditions, such as the presence of a strong acid or base to facilitate the formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce diols.
Aplicaciones Científicas De Investigación
(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- (1R,8R)-3-Methylenebicyclo[6.1.0]nonane
- (1R,8R)-2-Methylbicyclo[6.1.0]nonane
- (1R,2R,7R,8S)-2,7-Dimethylbicyclo[6.1.0]nonane
Comparison: Compared to these similar compounds, (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione is unique due to its diketone functionality, which imparts distinct chemical reactivity and potential applications. The presence of two carbonyl groups in the bicyclic framework allows for diverse chemical transformations and interactions.
Propiedades
Número CAS |
60582-66-3 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(1S,8R)-bicyclo[6.1.0]nonane-2,7-dione |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-2-4-9(11)7-5-6(7)8/h6-7H,1-5H2/t6-,7+ |
Clave InChI |
LFKARVLHKTVTMQ-KNVOCYPGSA-N |
SMILES isomérico |
C1CCC(=O)[C@H]2C[C@H]2C(=O)C1 |
SMILES canónico |
C1CCC(=O)C2CC2C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


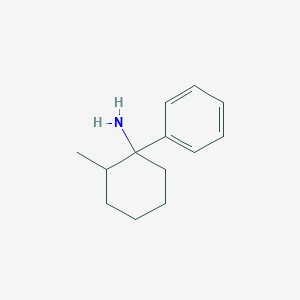
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)

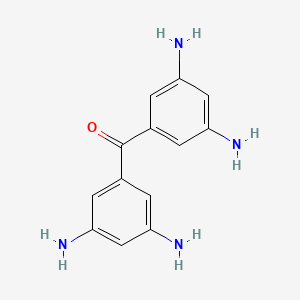
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

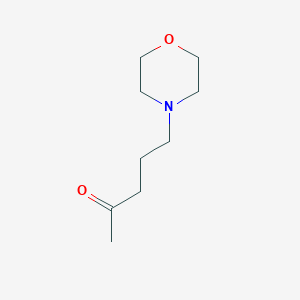
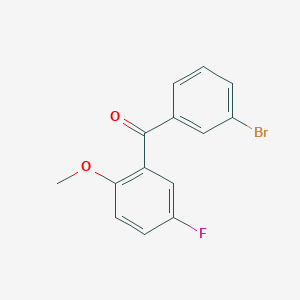
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
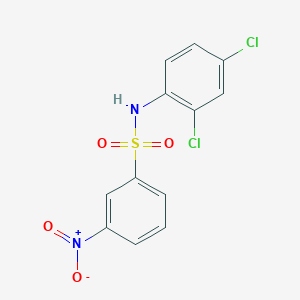
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)

